

Application Notes and Protocols: Iron(II) Trifluoromethanesulfonate in Sulfoxide Imination

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Compound of Interest

Compound Name: *Iron(II) Trifluoromethanesulfonate*

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Introduction

The imination of sulfoxides to form sulfoximines is a critical transformation in synthetic and medicinal chemistry. Sulfoximines are important structural motifs found in a range of biologically active compounds and are valued as versatile synthetic intermediates. **Iron(II) trifluoromethanesulfonate** ($\text{Fe}(\text{OTf})_2$) has emerged as a highly efficient, robust, and environmentally benign catalyst for this transformation.^{[1][2][3]} This protocol outlines the application of $\text{Fe}(\text{OTf})_2$ in the imination of a diverse range of sulfoxides, offering a practical and scalable method for the synthesis of N-substituted sulfoximines. The reactions typically proceed at room temperature with short reaction times and demonstrate broad functional group tolerance.^{[1][2]}

Key Applications and Advantages

- **High Catalytic Efficiency:** $\text{Fe}(\text{OTf})_2$ catalyzes the imination of sulfoxides with catalyst loadings as low as 1-5 mol%.^{[1][4]}
- **Broad Substrate Scope:** The method is effective for a wide variety of sulfoxides, including those with sterically demanding alkyl, benzyl, and heteroaryl substituents.^[1]

- **Mild Reaction Conditions:** Reactions are typically conducted at room temperature under an air atmosphere, simplifying the experimental setup.^{[1][4]}
- **Good to Excellent Yields:** The protocol consistently delivers the desired sulfoximine products in high yields.^[1]
- **Stereospecificity:** The imination of chiral sulfoxides proceeds with retention of configuration at the sulfur center, preserving enantiopurity.

Data Summary: Substrate Scope of Fe(OTf)₂-Catalyzed Sulfoxide Imination

The following table summarizes the successful imination of various sulfoxides using **Iron(II) trifluoromethanesulfonate** as a catalyst with different nitrene precursors.

Entry	Sulfoxide Substrate	Nitrene Precursor	Catalyst Loading (mol%)	Time	Yield (%)	Reference
1	Methyl phenyl sulfoxide	PhI=NNs	2.5	20 min	98	[1]
2	Methyl phenyl sulfoxide	NsNH ₂ + PhI=O	2.5	20 min	85	[1]
3	Benzyl phenyl sulfoxide	PhI=NNs	5.0	45 min	89	[1]
4	Benzyl methyl sulfoxide	PhI=NNs	5.0	30 min	91	[1]
5	Diisopropyl sulfoxide	PhI=NNs	5.0	60 min	86	[1]
6	tert-Butyl methyl sulfoxide	PhI=NNs	5.0	2 h	55	[1]
7	(Benzothiazol-2-yl)methyl methyl sulfoxide	PhI=NNs	5.0	30 min	86	[1]
8	Methyl (pyridin-2-yl) sulfoxide	PhI=NNs	5.0	45 min	92	[1]
9	Dimethyl sulfoxide	N-pivaloyloxy benzamide	1.0	12 h	99	[5]

10	Dibutyl sulfoxide	N-pivaloyloxy benzamide	1.0	12 h	85	[5]
11	Thioanisole oxide	N-pivaloyloxy benzamide	1.0	12 h	95	[5]

Ns = 2-nitrobenzenesulfonyl

Experimental Protocols

Protocol 1: Imination of Methyl Phenyl Sulfoxide with PhI=NNs

This protocol is adapted from the procedure described by Bolm and co-workers.[\[1\]](#)

Materials:

- Methyl phenyl sulfoxide
- N-(2-nitrobenzenesulfonylimino)phenyliodinane (PhI=NNs)
- **Iron(II) trifluoromethanesulfonate** (Fe(OTf)₂)
- Anhydrous acetonitrile (MeCN)
- Molecular sieves, 4 Å
- Reaction vessel (e.g., oven-dried Schlenk tube)
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

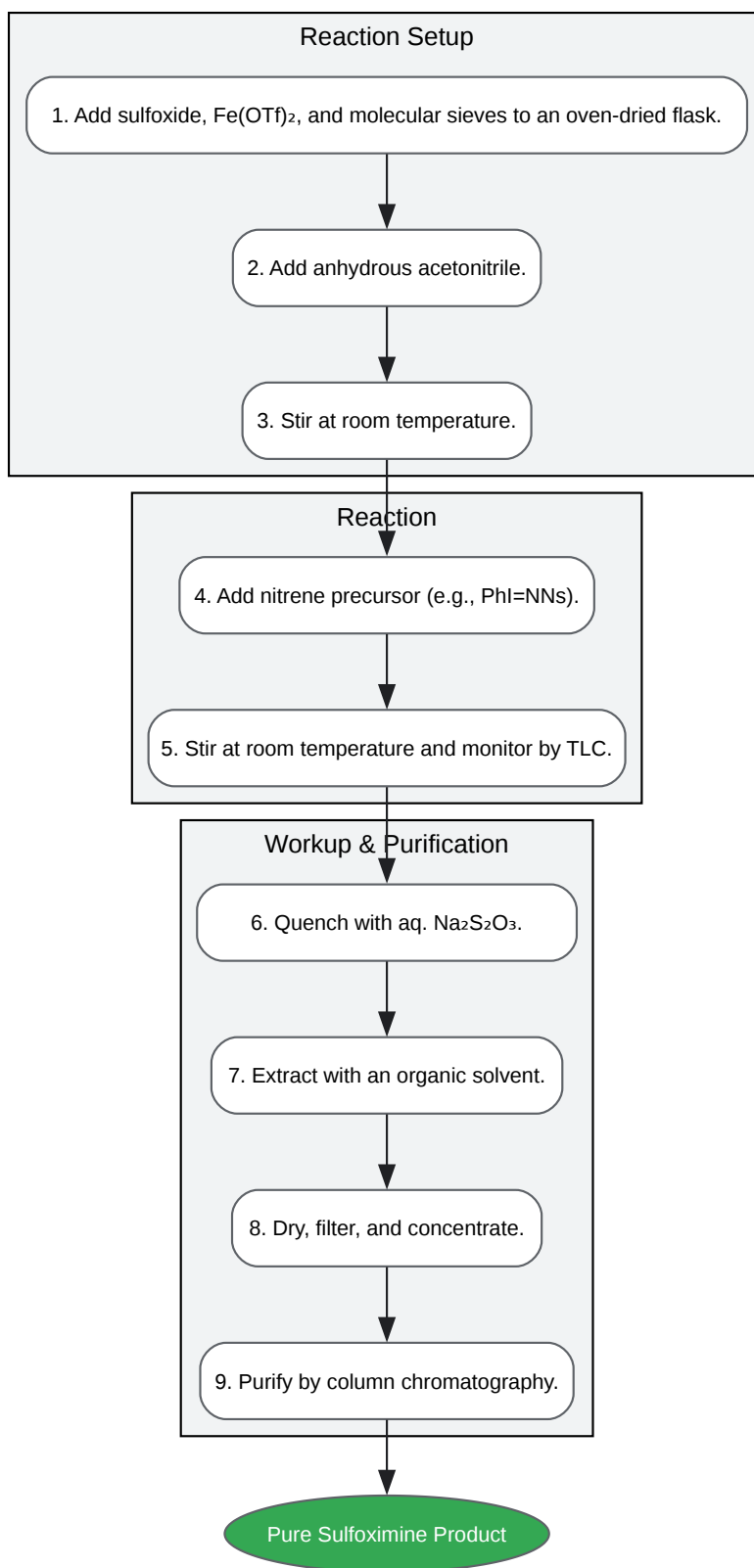
Procedure:

- To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add methyl phenyl sulfoxide (1.0 equiv), $\text{Fe}(\text{OTf})_2$ (0.025 equiv, 2.5 mol%), and activated 4 Å molecular sieves.
- Add anhydrous acetonitrile to achieve a concentration of 0.1 M with respect to the sulfoxide.
- Stir the resulting suspension at room temperature for 10 minutes.
- Add $\text{PhI}=\text{NNs}$ (1.3 equiv) to the mixture in one portion.
- Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 20 minutes.
- Upon completion, quench the reaction by adding a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the corresponding N-nosylsulfoximine.

Visualizations

Experimental Workflow

The general workflow for the **iron(II) trifluoromethanesulfonate**-catalyzed imination of sulfoxides is depicted below.

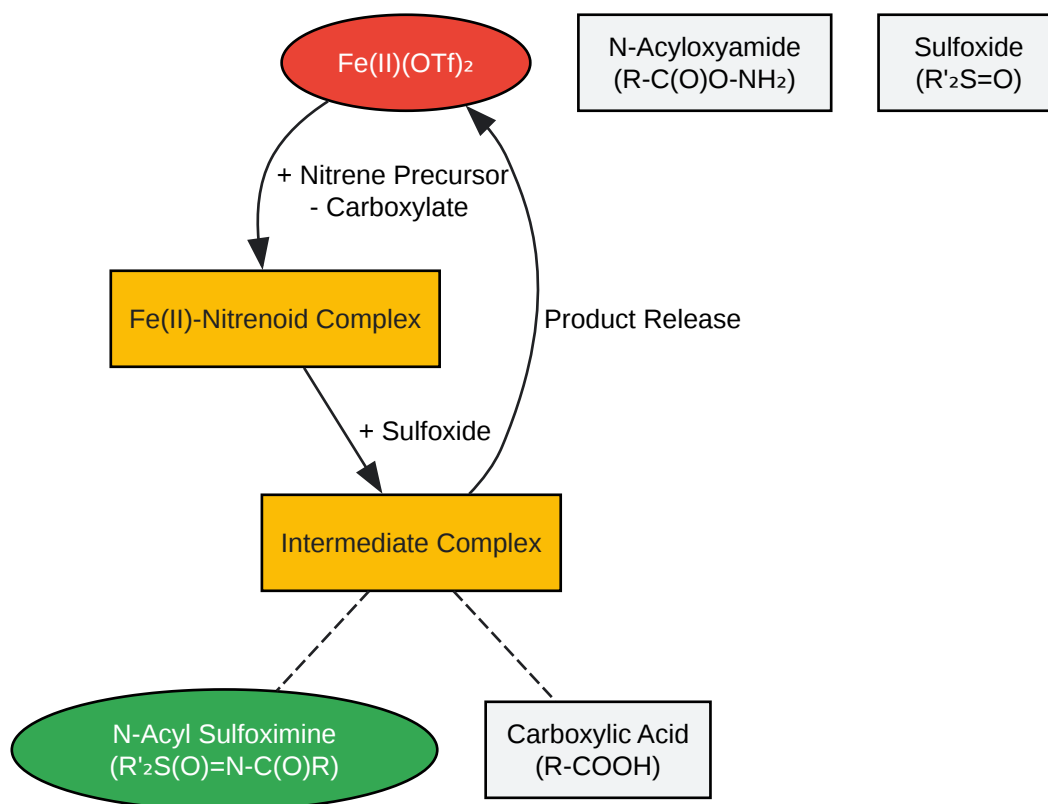


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Caption: General experimental workflow for sulfoxide imination.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the iron(II)-catalyzed nitrene transfer from an N-acyloxyamide to a sulfoxide, as proposed by Xia and co-workers.[5]



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Caption: Proposed catalytic cycle for sulfoxide imination.

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